(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
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Description
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Activity : Compounds similar to the one have been shown to exhibit significant antibacterial activity, comparable to that of nitrofurazone. Some of these compounds also display in vitro antitumor activity, demonstrating moderate growth inhibition against a panel of 60 tumor cell lines (Holla, Sarojini, Shridhara, & Antony, 1999); (Holla, Rao, Gonsalves, Sarojini, & Shridhara, 2002).
DNA/Protein Binding and Cytotoxicity : Research involving a nickel(II) complex with a piperazinyl moiety, similar to the compound , has shown binding affinity to calf thymus DNA and bovine serum albumin. This complex also exhibited anticancer activity in human breast cancer cell lines (Mistri, Puschmann, & Manna, 2016).
Antimicrobial Activity : Piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antileishmanial Activity : Certain derivatives, including piperazinyl-linked benzamidine substituents, have demonstrated notable antileishmanial activity against Leishmania major, a parasitic disease (Tahghighi et al., 2011).
Anti-mycobacterial Potential : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds showing promising activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-17(2,3)13-11-26-14(18-13)10-19-6-8-20(9-7-19)16(22)12-4-5-15(25-12)21(23)24/h4-5,11H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNNSWPARSRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.